molecular formula C5H7BO3S B8687510 (4-(Hydroxymethyl)thiophen-3-yl)boronic acid

(4-(Hydroxymethyl)thiophen-3-yl)boronic acid

Cat. No. B8687510
M. Wt: 157.99 g/mol
InChI Key: WPXFJEKEGXKDAS-UHFFFAOYSA-N
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Patent
US05441969

Procedure details

To a solution of 4-formyl-3-thienylboronic acid (1.0 g, 6.4 mmol) in dry THF (10 ml) sodium borohydride (0.27 g, 7.1 mmol) was added. The mixture was stirred at room temperature for 30 minutes. The reaction was then stopped by the addition of 1M hydrochloric acid and was then extracted with ethyl acetate, dried and evaporated to dryness. Yield: 0.9 g, 89%, dec. at ≈120° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4]([B:8]([OH:10])[OH:9])=[CH:5][S:6][CH:7]=1)=[O:2].C1COCC1.Cl>>[OH:2][CH2:1][C:3]1[C:4]([B:8]([OH:10])[OH:9])=[CH:5][S:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C=1C(=CSC1)B(O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
at ≈120° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OCC=1C(=CSC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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